![molecular formula C13H17ClFNO B1422326 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 1241009-43-7](/img/structure/B1422326.png)
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol
Descripción general
Descripción
“[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol” is a chemical compound. It is a derivative of 2-Chloro-6-fluorobenzyl alcohol . The compound has a molecular formula of C7H6ClFO .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The molecular weight of the compound is 160.57 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Various compounds structurally similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol have been synthesized using different techniques. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized via condensation, demonstrating the feasibility of synthesizing complex piperidine-based compounds (Benakaprasad et al., 2007).
Crystal Structure Studies : X-ray crystallography has been used extensively to characterize the crystal structure of piperidine derivatives. This technique helps in understanding the molecular geometry and conformation of such compounds, which is crucial for their potential applications in various fields (Prasad et al., 2008).
Antitubercular Activities
- Antitubercular Compounds : Research has been conducted on piperidine derivatives for their antitubercular properties. For example, certain compounds have shown significant minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Bisht et al., 2010).
Reactivity Studies
- Reactivity with Other Chemicals : Studies on the reactivity of compounds structurally similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol with various nucleophiles have been performed. Such studies are essential to understand the chemical behavior and potential applications of these compounds in different reactions (Guanti et al., 1975).
Pharmaceutical Impurities
- Identification of Impurities : In pharmaceutical research, identifying and characterizing impurities is crucial. Studies have been conducted on the degradation impurities of related compounds, which is important for ensuring the safety and efficacy of pharmaceutical products (Munigela et al., 2008).
Propiedades
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZFOORFWGNCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
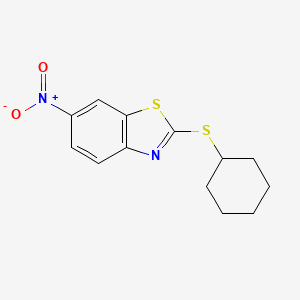
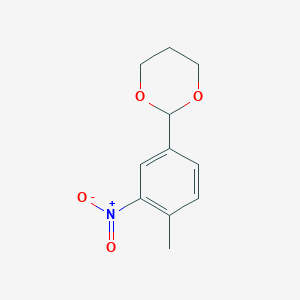
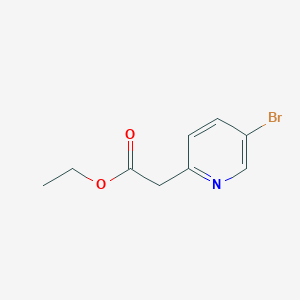
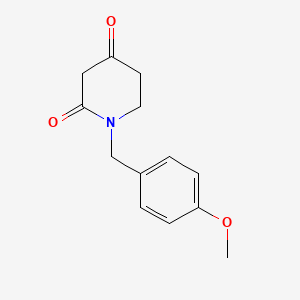
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
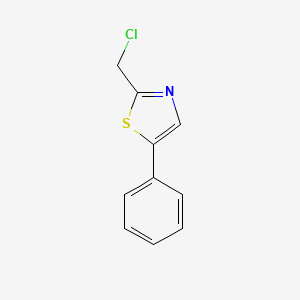
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
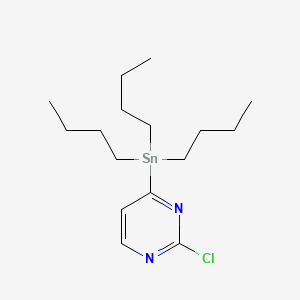
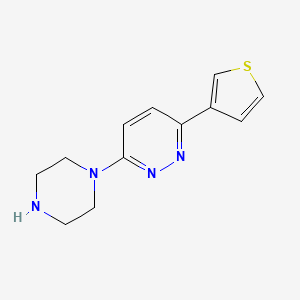
![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
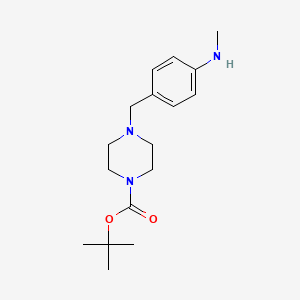
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)